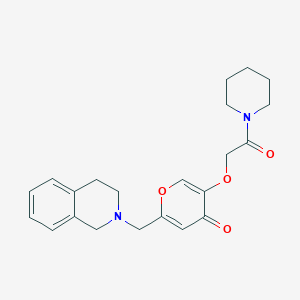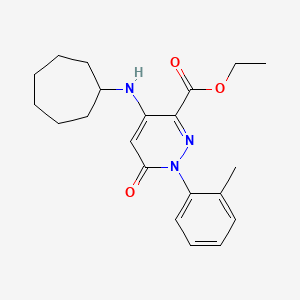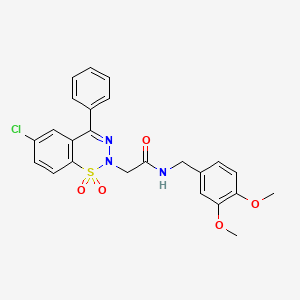![molecular formula C21H22N2O4 B2527133 methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899743-19-2](/img/structure/B2527133.png)
methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to its structural features, which include multiple heterocyclic rings and functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, structures, and properties are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions with various starting materials. For instance, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole derivatives from benzyl cyanide involves nitric oxide treatment in basic methanol . Similarly, the synthesis of ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a multi-component reaction . These methods could potentially be adapted for the synthesis of the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds shows significant diversity. For example, the asymmetric unit of a related compound contains two independent molecules with specific dihedral angles between the tetrazole and benzene rings . The presence of intramolecular hydrogen bonds and a three-dimensional supramolecular architecture is also noted . These structural features are important for understanding the molecular geometry and potential intermolecular interactions of the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds includes the formation of Schiff bases and the ability to undergo nitrosation to yield oxadiazole derivatives . The stability of these compounds in acidic and basic conditions is also a notable feature . These reactions are indicative of the potential reactivity of the compound of interest, particularly in forming new derivatives through condensation or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds and π-π stacking contributes to the stability and solubility of the compounds . The antimicrobial and antioxidant activities of some related compounds have been evaluated, suggesting potential biological applications . These properties are crucial for understanding the behavior of the compound of interest in various environments and its potential applications.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds similar to methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate have been explored in various studies. For instance, Ibrahim et al. (2017) reported the synthesis of a similar oxygen-bridged tricyclic Biginelli adduct with detailed structural characterization using FT-IR, NMR, UV-visible spectroscopy, and density functional theory calculations (Ibrahim et al., 2017).
Anticancer Activity
Research has also delved into the potential anticancer activities of compounds structurally related to the given chemical. The study by Ibrahim et al. (2017) specifically investigated the anticancer activity of a novel oxygen-bridged tricyclic Biginelli adduct using MCF-7 human breast cell line, revealing moderate activity (Ibrahim et al., 2017).
Synthesis of Derivatives
The synthesis of various derivatives of similar compounds has been a focus of several studies. For example, Gein et al. (2017) synthesized N-aryl derivatives using three-component reactions, demonstrating the versatility in modifying these compounds for different applications (Gein et al., 2017).
Biological and Antimicrobial Evaluation
Studies have also assessed the biological and antimicrobial properties of compounds structurally similar to this compound. Kletskov et al. (2018) explored the synthesis and biological evaluation of novel comenic acid derivatives, revealing insights into their potential antimicrobial properties (Kletskov et al., 2018).
properties
IUPAC Name |
methyl 10-(3-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-13-6-5-7-15(10-13)23-20(25)22-17-12-21(23,2)27-18-9-8-14(11-16(17)18)19(24)26-3/h5-11,17H,4,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGZOZUEGFAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)

![2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)
![Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B2527055.png)
![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)
![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)



![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)